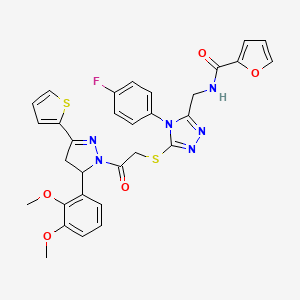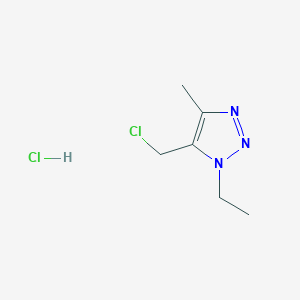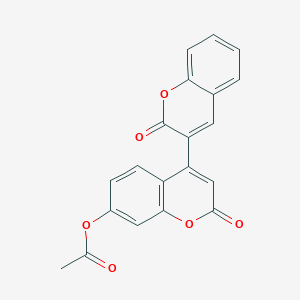
2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Mecanismo De Acción
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have a wide range of biological and pharmacological activities . They have been reported to exhibit anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and inhibitory properties against cholinesterase (ChE), and monoamine oxidase (MAO) .
Mode of Action
Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Biochemical Pathways
Given the broad range of activities exhibited by coumarin derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the broad range of activities exhibited by coumarin derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate in lab experiments is its high purity and stability. The compound can be synthesized in large quantities with a high yield and purity, making it ideal for use in various assays and experiments. However, one of the limitations of using the compound is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate in scientific research. One potential direction is its use in the development of novel drugs for the treatment of inflammatory and oxidative stress-related diseases. Another direction is the study of the compound's effects on gut microbiota and its potential use as a prebiotic or probiotic agent. Additionally, the compound's potential use in the development of novel materials and sensors is an area of interest for future research.
Métodos De Síntesis
The synthesis of 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate involves the reaction of 3-Acetylcoumarin with 2-Hydroxy-1,4-naphthoquinone in the presence of a catalyst. The reaction yields the desired compound with a high yield and purity.
Aplicaciones Científicas De Investigación
2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl acetate has shown potential use in various scientific research applications. One of its main applications is in the field of medicinal chemistry. The compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c1-11(21)24-13-6-7-14-15(10-19(22)25-18(14)9-13)16-8-12-4-2-3-5-17(12)26-20(16)23/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGFGSYHLHWESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

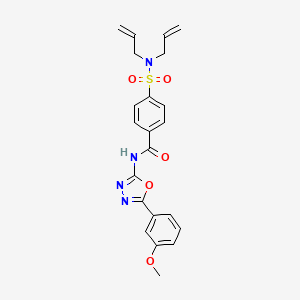
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3005465.png)
![N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B3005466.png)
![3-Methyl-2H-pyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B3005468.png)
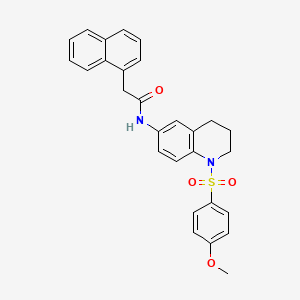
![(4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3005472.png)

![Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3005477.png)

